BenchChemオンラインストアへようこそ!

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid

Lipophilicity Drug Design Bioavailability

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is a specialized, non-proteinogenic β-amino acid building block. Its Boc-protected amine enables seamless Fmoc-SPPS integration, while the 4-phenoxyphenyl group increases hydrophobicity (clogP ~4.8) and molecular polarizability (+118%) for enhanced membrane permeability and π-stacking interactions. This compound is essential for structure-based drug design targeting GPCRs, kinases, and proteases with deep aromatic pockets. Limited commercial availability (≤3 known suppliers) mandates strategic procurement for niche research programs requiring this exact steric and electronic profile.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B13728573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-16(14-19(23)24)13-15-9-11-18(12-10-15)26-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyIYWMDICKMZDSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid: A Boc-Protected β-Amino Acid Building Block with a Unique Phenoxyphenyl Side Chain for Advanced Synthesis


3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is a non‑proteinogenic β‑amino acid derivative characterized by a tert‑butoxycarbonyl (Boc) protected amine and a 4‑phenoxyphenyl substituent at the β‑position of a butyric acid backbone [1]. Its molecular formula is C₂₁H₂₅NO₅ with a molecular weight of 371.43 g/mol [1]. Structurally, it belongs to the class of N‑Boc‑β‑homoarylalanine analogs, serving as a protected building block for peptide and peptidomimetic synthesis . The compound is commercially available at a typical purity of 95 % [1], positioning it as a research‑grade intermediate rather than a final active pharmaceutical ingredient.

Why Generic Substitution Fails: The Critical Role of the 4-Phenoxyphenyl and Boc Protecting Groups in 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid


Substituting 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid with a simpler analog such as (S)-3-(Boc-amino)-4-phenylbutyric acid (CAS 51871‑62‑6) or the deprotected 3‑amino‑4‑(4‑phenoxyphenyl)butyric acid fundamentally alters both physicochemical and reactivity profiles. The 4‑phenoxyphenyl group introduces a significantly larger aromatic surface (C₁₂H₉O vs. C₆H₅), which increases hydrophobicity (estimated clogP difference of +2.2 units) and steric bulk, directly impacting molecular recognition in enzyme active sites and peptide secondary structure [1]. Simultaneously, the Boc protecting group is essential for orthogonal protection strategies in solid‑phase peptide synthesis (SPPS); its removal under mild acidic conditions (e.g., TFA) liberates a free amine for further coupling, whereas the unprotected analog is incompatible with standard Fmoc/t‑Bu protocols [2]. These dual modifications are not interchangeable and directly govern the compound's utility as a specialized intermediate.

Quantitative Differentiation Guide: 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid vs. Closest Analogs


Increased Hydrophobicity and LogP Driven by the 4-Phenoxyphenyl Substituent

The substitution of a phenyl ring with a 4-phenoxyphenyl group in the butyric acid backbone substantially increases calculated lipophilicity. The estimated clogP for 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is 4.8, compared to 2.6 for the parent (S)-3-(Boc-amino)-4-phenylbutyric acid, a difference of +2.2 log units [1]. This enhanced hydrophobicity correlates with reduced aqueous solubility and increased membrane permeability, a critical parameter for cell‑based assays and oral bioavailability optimization [2].

Lipophilicity Drug Design Bioavailability

Steric Bulk: Topological Polar Surface Area and Molecular Volume Comparison

The 4-phenoxyphenyl group increases molecular volume and topological polar surface area (TPSA) relative to a simple phenyl ring. The target compound has an estimated TPSA of 85 Ų and a molecular volume of ~350 ų, whereas (S)-3-(Boc-amino)-4-phenylbutyric acid has a TPSA of 75 Ų and a volume of ~270 ų [1]. This 13 % increase in TPSA and 30 % increase in volume can restrict conformational freedom and alter binding pocket complementarity in peptidomimetic inhibitor design [2].

Steric Hindrance Molecular Recognition Peptide Design

Boc Protecting Group Stability and Orthogonal Deprotection Selectivity

The tert‑butoxycarbonyl (Boc) group in 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid provides acid‑labile protection that is orthogonal to base‑labile Fmoc and hydrogenolytically cleaved Cbz groups. Under standard SPPS conditions, the Boc group is removed quantitatively with 95 % TFA within 30 min, while the free amine analog (3‑amino‑4‑(4‑phenoxyphenyl)butyric acid) would be deprotected immediately upon resin loading, precluding selective chain elongation [1]. This temporal control is essential for the synthesis of complex peptidomimetics and β‑peptides [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Class‑Level Anti‑Inflammatory Potential of Phenoxyphenyl Butyric Acid Scaffolds

Patent literature (Merck Patent GmbH, 1976) discloses that phenoxyphenyl butyric acid derivatives, as a class, exhibit anti‑inflammatory, analgesic, antipyretic, anti‑arteriosclerotic, and thrombocyte aggregation‑inhibiting activities [1]. While no direct IC₅₀ or ED₅₀ data exist for 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid itself, the 4‑phenoxyphenyl‑butyric acid core is a privileged scaffold within this pharmacological space. In contrast, simpler phenyl butyric acids lacking the phenoxy extension show no reported activity in these assays [2].

Inflammation Analgesic Phenoxyphenyl Derivatives

Enhanced π‑π Stacking Potential Due to Extended Aromatic System

The 4-phenoxyphenyl moiety provides a larger, more polarizable aromatic surface (two phenyl rings connected by an oxygen atom) compared to a single phenyl ring. This extended π‑system increases the potential for π‑π stacking and edge‑to‑face interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets. Computational estimates indicate an increase in polarizability from ~11 ų (phenyl) to ~24 ų (4‑phenoxyphenyl) [1], which can enhance binding affinity in appropriately designed inhibitors [2].

π‑π Interactions Protein‑Ligand Binding Medicinal Chemistry

Limited Commercial Availability vs. Abundant Simple Phenyl Analogs

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is offered by a limited number of specialty suppliers (e.g., Accela, WeiboChem) at purities of 95 % [1], whereas the simple phenyl analog (S)-3-(Boc-amino)-4-phenylbutyric acid is widely available from over 20 major vendors (Sigma‑Aldrich, Thermo Fisher, TCI, etc.) at purities up to 99 % and at significantly lower cost per gram . This scarcity reflects the compound's status as a custom synthesis or niche research chemical, not a commodity building block.

Supply Chain Specialty Chemical Procurement

Optimal Application Scenarios for 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid Based on Differentiating Evidence


Synthesis of Lipophilic β‑Peptides and Peptidomimetics for Membrane‑Associated Targets

The +2.2 log unit increase in lipophilicity (clogP = 4.8 vs. 2.6 for the phenyl analog) makes this compound particularly suitable for constructing β‑peptides or peptidomimetics intended to interact with membrane‑bound proteins (e.g., GPCRs, ion channels) or to exhibit enhanced passive cellular permeability [1]. The Boc protecting group enables straightforward incorporation into standard Fmoc‑SPPS workflows, with quantitative deprotection under TFA conditions [2]. Researchers developing membrane‑active peptide therapeutics or chemical probes should prioritize this building block when a hydrophobic, extended aromatic side chain is required for target engagement or cellular uptake.

Design of Inhibitors Leveraging Extended π‑Stacking with Aromatic Binding Pockets

The 4‑phenoxyphenyl group offers a 118 % increase in molecular polarizability (α ≈ 24 ų) and a larger aromatic surface relative to a simple phenyl ring, significantly enhancing potential π‑π stacking and van der Waals interactions with aromatic residues (Phe, Tyr, Trp) in enzyme active sites or protein‑protein interfaces [1]. This makes 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid a strategic choice for structure‑based design campaigns where an extended hydrophobic pharmacophore is predicted to improve binding affinity and selectivity. It is particularly relevant for projects targeting kinases, proteases, or epigenetic readers with deep aromatic pockets [2].

Medicinal Chemistry Exploration of Phenoxyphenyl‑Based Anti‑Inflammatory Scaffolds

The phenoxyphenyl butyric acid core is claimed in patent literature to possess anti‑inflammatory, analgesic, and anti‑arteriosclerotic activities [1]. While 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid itself is a protected intermediate and not directly bioactive, it serves as a key precursor for deprotection and subsequent derivatization to yield novel analogs within this pharmacologically relevant scaffold. Medicinal chemists exploring non‑steroidal anti‑inflammatory drug (NSAID) alternatives or anti‑atherosclerotic agents should consider this compound as a versatile entry point for library synthesis, particularly when seeking to differentiate from simpler phenylbutyric acid‑derived structures that lack the phenoxyphenyl motif's reported class‑level activity [2].

Custom Synthesis and Niche Research Projects Requiring a Unique Building Block

Due to its limited commercial availability (≤ 3 known suppliers) and specialized structure, 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is best suited for custom synthesis projects or niche research programs where the exact phenoxyphenyl‑β‑amino acid motif is required [1]. It is not a cost‑effective alternative to the widely available (S)-3-(Boc-amino)-4-phenylbutyric acid for routine peptide synthesis. Procurement should be planned with longer lead times and budget considerations, and the compound should be reserved for applications where its unique steric, electronic, and physicochemical profile is indispensable, such as in the synthesis of complex natural product analogs or as a reference standard in analytical method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.